5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrimidine ring fused with an oxadiazole, which contributes to its biological activity. This compound is classified under oxadiazoles, a class known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's Chemical Abstracts Service number is 1593458-91-3, and its molecular formula is with a molecular weight of 192.13 g/mol .
The synthesis of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both pyrimidine and carboxylic acid functionalities.
The molecular structure of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be described as follows:
C1=NC(=NOC2=C1C(=O)N=N2)C(=O)O
This structure contributes to its unique chemical properties and potential biological activities .
The chemical reactivity of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid includes various reactions typical for oxadiazoles:
These reactions are essential for further functionalization of the compound in drug development .
The mechanism of action for compounds like 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors.
Further research is needed to elucidate the precise mechanisms and validate these effects through in vivo studies .
The compound's partition coefficient (logP) indicates moderate lipophilicity, making it suitable for oral administration in potential therapeutic applications .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
Research continues to explore its full potential in drug discovery and development .
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 591-81-1
CAS No.: